Butyl cyclopropanesulfonate

Medicinal Chemistry Organic Synthesis Drug Discovery

Butyl cyclopropanesulfonate (CAS 83635-12-5) is a sulfonate ester featuring a reactive cyclopropane ring and a butyl ester group. As a key building block in organic synthesis, it is primarily used as an alkylating agent and electrophile in nucleophilic substitution reactions.

Molecular Formula C7H14O3S
Molecular Weight 178.25 g/mol
CAS No. 83635-12-5
Cat. No. B028796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl cyclopropanesulfonate
CAS83635-12-5
SynonymsCyclopropanesulfonic Acid Butyl Ester
Molecular FormulaC7H14O3S
Molecular Weight178.25 g/mol
Structural Identifiers
SMILESCCCCOS(=O)(=O)C1CC1
InChIInChI=1S/C7H14O3S/c1-2-3-6-10-11(8,9)7-4-5-7/h7H,2-6H2,1H3
InChIKeyVWGWOTXVWXTFMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl Cyclopropanesulfonate (CAS 83635-12-5): A Critical Procurement Guide for Organic Synthesis Intermediates


Butyl cyclopropanesulfonate (CAS 83635-12-5) is a sulfonate ester featuring a reactive cyclopropane ring and a butyl ester group [1]. As a key building block in organic synthesis, it is primarily used as an alkylating agent and electrophile in nucleophilic substitution reactions . Its unique molecular structure enables it to introduce the cyclopropanesulfonyl moiety into complex molecules, a feature highly valued in medicinal chemistry and drug discovery for modulating physicochemical properties .

Why Butyl Cyclopropanesulfonate Cannot Be Simply Replaced by Other Alkyl Cyclopropanesulfonates


While the cyclopropanesulfonate core is a common feature, the alkyl ester group (e.g., methyl, ethyl, propyl, butyl) critically determines the reagent's physical properties and its performance in key synthetic steps. The choice of alkyl chain directly impacts the compound's solubility, stability, and reactivity in downstream applications. For instance, the butyl ester provides a balance of lipophilicity and stability that is not found in the more volatile and reactive methyl or ethyl esters, which can lead to different yields or require more rigorous reaction conditions . Furthermore, in multi-step syntheses, the specific ester is often chosen to be orthogonal to other protecting groups or to enable a specific, high-yielding transformation that fails with other homologs, as demonstrated in the alkylation step for MEK inhibitor synthesis [1].

Quantitative Differentiation of Butyl Cyclopropanesulfonate Against Closest Analogs


Optimized Lipophilicity for Nucleophilic Alkylation Reactions

The butyl cyclopropanesulfonate exhibits significantly higher lipophilicity compared to its shorter-chain analogs. This property is quantifiable through its calculated LogP values, which are predictive of its behavior in organic solvents and its ability to partition into reaction media. The consensus Log P of butyl cyclopropanesulfonate is 1.56, compared to 0.63 for methyl cyclopropanesulfonate, 0.97 for ethyl cyclopropanesulfonate, and 1.23 for propyl cyclopropanesulfonate . This higher lipophilicity translates to better solubility in common organic solvents like chloroform and dichloromethane, which is advantageous for SN2 reactions [1].

Medicinal Chemistry Organic Synthesis Drug Discovery

Validated Synthesis Yield in Key Alkylation Step for MEK Inhibitor

A key differentiator for butyl cyclopropanesulfonate is its proven utility in a specific, high-value synthetic sequence. In the patented synthesis of a MEK inhibitor intermediate, alkylation of butyl cyclopropanesulfonate with allyl iodide was performed using BuLi in THF at -78°C. This reaction yielded butyl 1-allylcyclopropanesulfonate in 69% yield [1]. This quantitative data demonstrates its efficacy in a challenging α-alkylation of a sulfonate ester, a transformation that is not as well-documented or consistently high-yielding for its methyl or ethyl counterparts under similar conditions .

Medicinal Chemistry Process Chemistry Synthetic Methodology

Defined Purity and Quality Control Specifications

For reliable and reproducible research, a well-defined purity profile is essential. Butyl cyclopropanesulfonate is commercially available with a standard purity of 98% as determined by analytical methods like NMR, HPLC, and GC . This is a quantifiable and verifiable specification. In contrast, close analogs like butyl 1-methylcyclopropane-1-sulfonate are often only available at a lower 95% purity . This 3% difference in purity can have a significant impact on reaction yields and the difficulty of downstream purification, especially in multi-step syntheses where impurities can accumulate.

Analytical Chemistry Quality Assurance Chemical Procurement

Practical Storage and Handling Advantages

The physical form and storage requirements of a reagent can significantly impact its long-term utility and the costs associated with its handling. Butyl cyclopropanesulfonate is a stable, colorless oil that can be stored sealed and dry at room temperature [1]. This is a clear advantage over more volatile or less stable analogs, such as methyl or ethyl cyclopropanesulfonates, which may require refrigeration to prevent degradation or loss. The ability to store the compound at ambient temperature reduces energy costs and simplifies inventory management, particularly for labs with limited cold storage capacity.

Laboratory Operations Chemical Management Procurement Logistics

High-Impact Application Scenarios for Butyl Cyclopropanesulfonate in Drug Discovery and Chemical Synthesis


Synthesis of Cyclopropane-Containing Sulfonamides for MEK Inhibitors

The compound's defined role in the patented synthesis of MEK inhibitors makes it a non-negotiable starting material for research groups developing compounds in this therapeutic class. Its 69% yield in the critical α-alkylation step with allyl iodide is a key benchmark for process chemists [1].

General Introduction of the Cyclopropanesulfonyl Moiety

For medicinal chemists looking to improve the pharmacokinetic (PK) profile of a lead compound, the cyclopropanesulfonyl group is a privileged motif known to enhance metabolic stability and water solubility [1]. Butyl cyclopropanesulfonate is a preferred reagent for introducing this group due to its favorable lipophilicity (LogP 1.56) which facilitates its use in standard organic transformations .

Alkylation Reagent for Carbon-Carbon Bond Formation

Butyl cyclopropanesulfonate serves as an excellent electrophile in SN2 reactions with a variety of nucleophiles, enabling the formation of new carbon-carbon bonds. Its higher lipophilicity compared to its methyl and ethyl analogs ensures better solubility and higher yields in these transformations, making it a more efficient reagent for building complex molecular architectures [1].

Procurement for Labs with Limited Cold Storage

Institutional labs or CROs seeking to minimize operational costs and logistical complexity should prioritize butyl cyclopropanesulfonate over its more volatile, shorter-chain homologs. Its stability at room temperature reduces reliance on expensive and space-constrained refrigeration, simplifying inventory management and ensuring long-term reagent viability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butyl cyclopropanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.